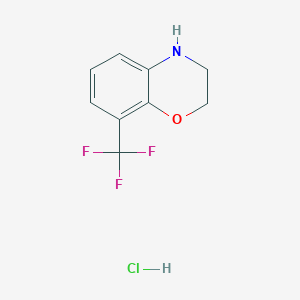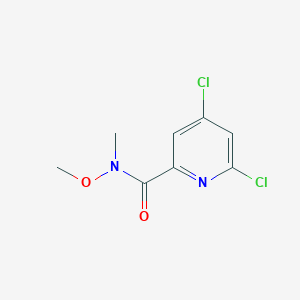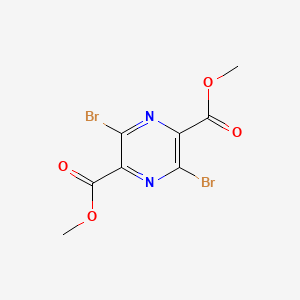
Dimethyl 3,6-dibromopyrazine-2,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 3,6-dibromopyrazine-2,5-dicarboxylate is a heterocyclic aromatic compound with the molecular formula C8H6Br2N2O4. It is characterized by the presence of two bromine atoms and two ester groups attached to a pyrazine ring. This compound is primarily used in research and development within the fields of organic chemistry and material science .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3,6-dibromopyrazine-2,5-dicarboxylate typically involves the bromination of pyrazine derivatives followed by esterification. One common method includes the regioselective oxidation of 2,3,5,6-tetramethylpyrazine using selenium dioxide and silver nitrate, resulting in the formation of 3,6-dimethylpyrazine-2,5-dicarboxylic acid. This intermediate is then esterified using methanol in the presence of a strong acid catalyst to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and esterification steps, with careful control of reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: Dimethyl 3,6-dibromopyrazine-2,5-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The ester groups can be hydrolyzed to carboxylic acids, and the pyrazine ring can undergo oxidation or reduction depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Use oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Employ reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted pyrazine derivatives.
Oxidation Products: Carboxylic acids or other oxidized forms of the pyrazine ring.
Reduction Products: Reduced forms of the ester groups or the pyrazine ring.
科学研究应用
Dimethyl 3,6-dibromopyrazine-2,5-dicarboxylate is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex heterocyclic compounds.
Material Science: In the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: As a precursor for the synthesis of potential pharmaceutical agents.
Biological Studies: To investigate the biological activity of pyrazine derivatives and their potential therapeutic applications.
作用机制
The mechanism of action of Dimethyl 3,6-dibromopyrazine-2,5-dicarboxylate involves its interaction with molecular targets through its bromine and ester functional groups. These interactions can lead to various biochemical effects, depending on the specific target and pathway involved. For example, the compound may inhibit certain enzymes or receptors, leading to changes in cellular processes .
相似化合物的比较
Dimethyl 3,6-dichloropyrazine-2,5-dicarboxylate: Similar structure but with chlorine atoms instead of bromine.
Dimethyl 3,6-difluoropyrazine-2,5-dicarboxylate: Similar structure but with fluorine atoms instead of bromine.
Diethyl 3,6-dibromopyrazine-2,5-dicarboxylate: Similar structure but with ethyl ester groups instead of methyl.
Uniqueness: Dimethyl 3,6-dibromopyrazine-2,5-dicarboxylate is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions with other molecules. The bromine atoms make it more reactive in substitution reactions compared to its chlorinated or fluorinated counterparts .
属性
分子式 |
C8H6Br2N2O4 |
|---|---|
分子量 |
353.95 g/mol |
IUPAC 名称 |
dimethyl 3,6-dibromopyrazine-2,5-dicarboxylate |
InChI |
InChI=1S/C8H6Br2N2O4/c1-15-7(13)3-5(9)12-4(6(10)11-3)8(14)16-2/h1-2H3 |
InChI 键 |
MBMHLFDUQUAVOQ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(N=C(C(=N1)Br)C(=O)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide](/img/structure/B15329550.png)
![4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B15329556.png)
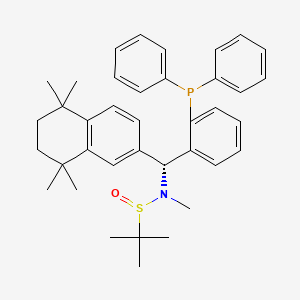
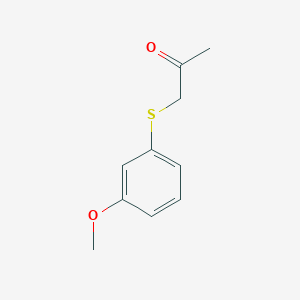
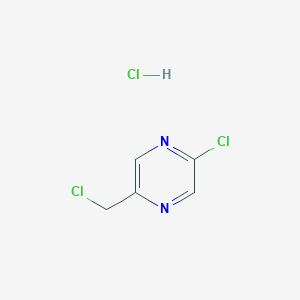
![4-[4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2-hydroxybenzoic acid](/img/structure/B15329578.png)
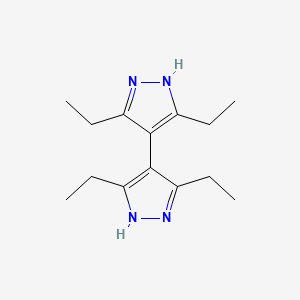
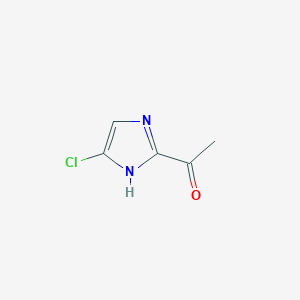
![tert-butyl N-[6-hydroxy-6-(trifluoromethyl)spiro[3.3]heptan-2-yl]carbamate](/img/structure/B15329600.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15329605.png)
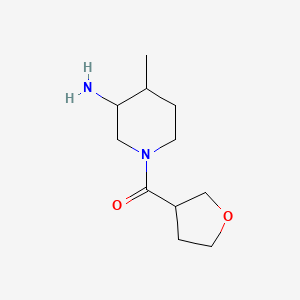
![Benzothiazole, 6-[(trifluoromethyl)thio]-](/img/structure/B15329631.png)
